Lanifibranor is a novel indole sulfonamide derivative classified as a pan-Peroxisome Proliferator-Activated Receptor (PPAR) agonist. [] It plays a crucial role in scientific research as a potent activator of all three PPAR isoforms – PPARα, PPARδ, and PPARγ. [] This pan-agonistic activity makes Lanifibranor a valuable tool for studying the complex interplay of these receptors in various biological processes, especially those related to lipid and glucose metabolism, inflammation, and fibrosis. []
Lanifibranor was discovered through systematic optimization of a PPARα activator identified during high throughput screening of a proprietary chemical library. [] While the precise synthetic route and parameters haven't been explicitly detailed in the provided abstracts, the research suggests a multistep synthesis involving modifications to an initial indole sulfonamide scaffold to achieve the desired pan-PPAR activation profile. []
Detailed molecular structure analyses, including high-resolution cocrystal structures of Lanifibranor bound to the ligand-binding domains of PPARα, PPARδ, and PPARγ, have been achieved through X-ray diffraction analyses. [] These structural studies provide crucial insights into the binding mode of Lanifibranor within the PPAR binding pockets, revealing its interactions with specific amino acid residues and the overall conformation of the ligand-receptor complex. [] These findings contribute significantly to understanding the structural basis for Lanifibranor's pan-PPAR agonism and its ability to modulate the activity of all three PPAR subtypes. [] Notably, six of these structures represent the first deposits in the Protein Data Bank, highlighting the novelty of Lanifibranor and its potential impact on PPAR research. []
Lanifibranor exerts its effects by binding to and activating all three PPAR subtypes: PPARα, PPARδ, and PPARγ. [] Upon binding, Lanifibranor induces conformational changes in the PPAR ligand-binding domains, facilitating the recruitment of coactivator proteins. [] This complex then binds to specific DNA sequences called PPAR response elements (PPREs) located within the promoter regions of target genes. [] This interaction ultimately modulates the transcription of these genes, leading to alterations in the expression of proteins involved in various metabolic and inflammatory pathways. []
Research has shown that Lanifibranor exhibits different potencies and efficacies in activating the three PPAR subtypes. [] Notably, its pan-PPAR agonism appears to involve additive effects, resulting in a more pronounced pharmacological action compared to selective PPAR agonists. [] Studies also indicate that Lanifibranor's vasoactive effects, particularly in pulmonary arteries, are independent of nitric oxide and endothelium, suggesting a direct effect on smooth muscle cells through PPAR activation. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4